molecular formula C15H17N3O2 B11230841 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- CAS No. 125055-81-4

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo-

Cat. No.: B11230841
CAS No.: 125055-81-4
M. Wt: 271.31 g/mol
InChI Key: FBGQNRJIPHQACJ-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with β-dicarbonyl compounds under acidic or basic conditions. Another method includes the use of transition metal-catalyzed reactions, such as CuI-catalyzed C–N cross-coupling and intramolecular amidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and methyl groups contribute to its unique interactions with molecular targets and its potential therapeutic applications.

Properties

CAS No.

125055-81-4

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-cyclopentyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-10-5-4-8-18-13(10)16-9-12(15(18)20)14(19)17-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,19)

InChI Key

FBGQNRJIPHQACJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C(=O)NC3CCCC3

Origin of Product

United States

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